CC-401

概要

説明

Estimation of Affine Asset Pricing Models

The first paper discusses the use of the conditional characteristic function (CCF) in the estimation of parameters for affine diffusions and asset pricing models. The paper outlines the development of both time-domain and frequency-domain estimators that are computationally efficient and asymptotically efficient. These estimators are based on the Fourier inversion of the CCF and the CCF itself, respectively. Additionally, a method-of-moments estimator is presented, which is shown to approximate the efficiency of maximum likelihood estimators for these models .

Nonlinear Applications of CCs

The second paper provides an overview of various nonlinear applications of CCs (current conveyors). It covers the use of CCs in implementing a range of nonlinear functions, including multipliers, dividers, squarers, square-rooters, and fuzzy functions. The paper also discusses the application of CCs in analog switches, pseudo-exponential circuits, built-in-test structures, Schmitt triggers, relaxation oscillators, waveform generators, and chaotic oscillators. This demonstrates the versatility of CCs in nonlinear circuit design .

CCD Camera Design and ASIC Applications

The third paper offers a comprehensive guideline for designing a CCD (charge-coupled device) camera. It describes the key components of a generalized camera system model, which includes the optical lens, CCD sensor, A/D converter, digital signal processor, and system controller. The paper emphasizes the importance of the CCD sensor's characteristics, such as noise, resolution, and modulation transfer function, in determining the overall system performance. It also details the functions of a DSP/ASIC (digital signal processor/application-specific integrated circuit) developed in the authors' laboratory, highlighting the challenges and efforts involved in developing digital signal processing ASICs for CCD camera systems .

科学的研究の応用

Application 1: Promoting β-Cell Replication

- Specific Scientific Field : Endocrinology

- Summary of the Application : CC-401 has been found to promote β-cell replication, which is a promising therapeutic strategy for diabetes . This is achieved through the inhibition of dual-specificity tyrosine phosphorylation–regulated kinase (DYRK) 1A and 1B .

- Methods of Application or Experimental Procedures : The researchers screened approximately 2400 bioactive compounds for rat β-cell replication-modulating activity . CC-401 was found to induce rodent (in vitro and in vivo) and human (in vitro) β-cell replication .

- Results or Outcomes : CC-401 treatment increased purified rat β-cell replication from 0.2% ± 0.2% to 2.6% ± 0.3% . It was found that human β-cell replication was only consistently induced by DYRK1A/B inhibitors . This effect was enhanced by simultaneous glycogen synthase kinase–3β (GSK-3β) or activin A receptor type II-like kinase/transforming growth factor-β (ALK5/TGF-β) inhibition .

Application 2: Treatment of High-Risk Myeloid Leukemia

- Specific Scientific Field : Oncology

- Summary of the Application : CC-401 has been evaluated in a clinical trial for its potential use in the treatment of high-risk myeloid leukemia . The study aimed to determine the optimal biologic dose of CC-401 in subjects with this condition .

- Methods of Application or Experimental Procedures : This was a single-center Phase 1 study that evaluated the safety, pharmacokinetics, and pharmacodynamics of CC-401 in subjects with refractory acute myelogenous leukemia . The study was non-randomized, open-label, and had a single group assignment .

- Results or Outcomes : The specific results or outcomes of this study are not provided in the source . For detailed results, one would need to refer to the full study or contact the investigators.

Safety And Hazards

将来の方向性

While the future directions of CC-401 are not explicitly mentioned in the search results, it is worth noting that pharmacologic expansion of endogenous β cells is a promising therapeutic strategy for diabetes . CC-401 induced rodent (in vitro and in vivo) and human (in vitro) β-cell replication via dual-specificity tyrosine phosphorylation–regulated kinase (DYRK) 1A and 1B inhibition . This suggests potential future directions for the use of CC-401 in diabetes treatment.

特性

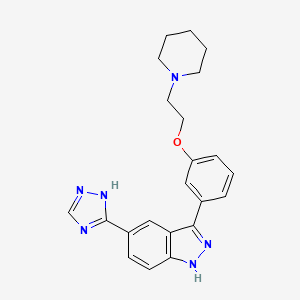

IUPAC Name |

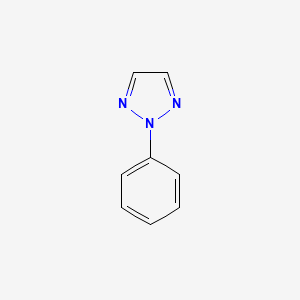

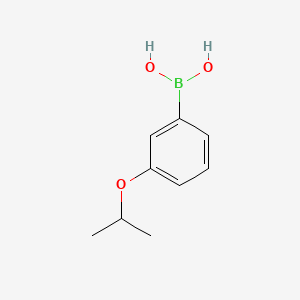

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJCLCLBSGGNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192650 | |

| Record name | CC-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CC-401 | |

CAS RN |

395104-30-0 | |

| Record name | CC-401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395104300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CC-401 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CC-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CC-401 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOE38VQA1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

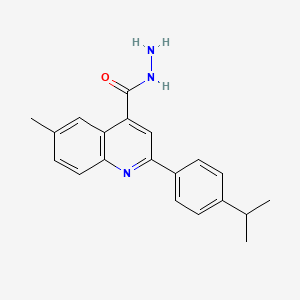

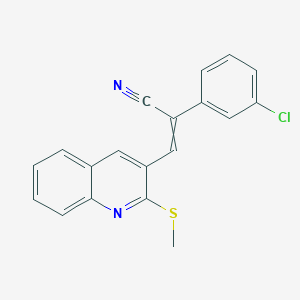

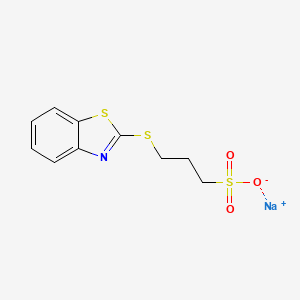

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)

![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)